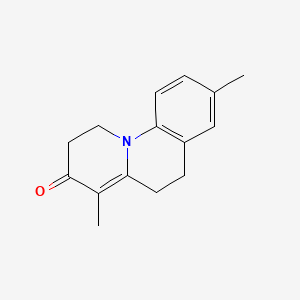
AS-601811
Cat. No. B1665180
Key on ui cas rn:
194979-95-8
M. Wt: 227.30 g/mol
InChI Key: SNEPAAKJPPNOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06723850B1
Procedure details


To a solution of 6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione [compound 4 wherein (QW)n=Me, R1=R3=R4=R5=H, R2=Me] (350 mg, 1.40 mmol) in anhydrous toluene (4 ml) is added Me2SO4 (227 ml, 2.40 mmol) under stirring and nitrogen atmosphere. The solution is heated at reflux and after 5 min a red oil begins to separate. After further 15 min, DBU (365 ml, 2.40 mmol) is added dropwise to the refluxing two-phase reaction mixture, causing after a few minutes, a darkening of the mixture. The reflux is maintained for 20 min, then the solution is cooled at room temperature, diluted with dichloromethane (50 ml), washed with water (50 ml) and dried over Na2SO4. After filtration and evaporation of the solvent, the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29) affording pure 8-methyl-2,3,5,6-tetrahydro-4-methyl-(1H)-benzo[c]quinolizin-3-one [compound I wherein (QW)n=Me, R1=R3=R4=R5=H and R2=Me] (152 mg, 50%) as an oil which became a solid on standing (mp 143-145° C.)
[Compound]
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Reaction Step One

[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
COS([O:6][CH3:7])(=O)=O.[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=N[CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1.[C:19]1([CH3:25])[CH:24]=CC=[CH:21][CH:20]=1>ClCCl>[CH3:25][C:19]1[CH:20]=[CH:21][C:17]2[N:16]3[C:15](=[C:14]([CH3:13])[C:7](=[O:6])[CH2:10][CH2:11]3)[CH2:9][CH2:8][C:18]=2[CH:24]=1
|
Inputs


Step One
[Compound]
|
Name
|
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
compound 4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
227 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
365 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux and after 5 min a red oil
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
causing after a few minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reflux is maintained for 20 min
|
|
Duration
|
20 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC2=C(CCC3=C(C(CCN23)=O)C)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
